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Compound Name: 5-Carboxymethyl-2-thiouridine

Cat. No.: B12102594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Carboxymethyl-2-thiouridine (cm⁵s²U) is a naturally occurring modified ribonucleoside

found in the wobble position of the anticodon of some transfer RNAs (tRNAs). This modification

plays a crucial role in ensuring the fidelity and efficiency of protein translation. The unique

structural features of cm⁵s²U, particularly the 2-thio and 5-carboxymethyl groups, contribute to

the conformational rigidity of the anticodon loop and influence codon recognition. The ability to

incorporate this modified nucleoside into synthetic oligonucleotides is of significant interest for

various research applications, including the study of RNA structure and function, the

development of RNA-based therapeutics, and as a tool in molecular biology.

This document provides a detailed protocol for the chemical synthesis of 5-Carboxymethyl-2-
thiouridine phosphoramidite, the key building block for the site-specific incorporation of

cm⁵s²U into RNA sequences using automated solid-phase synthesis.

Chemical Synthesis Pathway
The synthesis of 5-Carboxymethyl-2-thiouridine phosphoramidite involves a multi-step

process starting from 2-thiouridine. The key steps include the introduction of the carboxymethyl

side chain at the C5 position, protection of the reactive functional groups (amino and carboxyl),
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and finally, the phosphitylation of the 5'-hydroxyl group. The overall synthetic scheme is

depicted below.

2-Thiouridine 5-Formyl-2-thiouridineOxidation Protected 5-Carboxymethylamino-
methyl-2-thiouridine

Reductive Amination &
Protection (TFAA, TMSE-Gly) 5'-O-DMT Protected Nucleoside5'-O-DMT Protection 5-Carboxymethyl-2-thiouridine

Phosphoramidite
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Caption: Overall synthetic pathway for 5-Carboxymethyl-2-thiouridine phosphoramidite.
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Reagent Supplier Grade

2-Thiouridine Commercially available ≥98%

Manganese (IV) oxide

(activated)
Commercially available Reagent grade

Glycine 2-(trimethylsilyl)ethyl

ester HCl
Commercially available ≥97%

Sodium triacetoxyborohydride Commercially available ≥97%

Trifluoroacetic anhydride

(TFAA)
Commercially available ≥99%

Pyridine Commercially available Anhydrous, ≥99.8%

4,4'-Dimethoxytrityl chloride

(DMT-Cl)
Commercially available ≥98%

2-Cyanoethyl N,N-

diisopropylchlorophosphorami

dite

Commercially available ≥97%

N,N-Diisopropylethylamine

(DIPEA)
Commercially available ≥99.5%

Dichloromethane (DCM) Commercially available Anhydrous, ≥99.8%

N,N-Dimethylformamide (DMF) Commercially available Anhydrous, ≥99.8%

Acetonitrile (ACN) Commercially available Anhydrous, ≥99.8%

Ethyl acetate (EtOAc) Commercially available ACS grade

Hexanes Commercially available ACS grade

Silica gel Commercially available 60 Å, 230-400 mesh

Synthesis of Protected 5-Carboxymethylaminomethyl-2-
thiouridine
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The synthesis of the protected nucleoside is a critical step involving the formation of the C5

side chain and the protection of the amino and carboxyl groups. The trifluoroacetyl group is

used for the amine, and the 2-(trimethylsilyl)ethyl (TMSE) group protects the carboxylic acid.[1]

[2]

Procedure:

Oxidation to 5-Formyl-2-thiouridine: To a solution of 2-thiouridine in a suitable solvent (e.g.,

DMSO), add an oxidizing agent such as manganese (IV) oxide. The reaction is stirred at

room temperature until completion, monitored by TLC. The product is then purified by

column chromatography.

Reductive Amination and Protection:

The 5-formyl-2-thiouridine is dissolved in a mixture of anhydrous DCM and DMF.

Glycine 2-(trimethylsilyl)ethyl ester hydrochloride and triethylamine are added to the

solution and stirred to form the imine intermediate.

Sodium triacetoxyborohydride is added portion-wise to reduce the imine to the secondary

amine.

After completion of the reduction, the reaction is cooled, and trifluoroacetic anhydride and

pyridine are added to protect the newly formed amino group.

The protected nucleoside is then purified by silica gel chromatography.

Synthesis of 5'-O-DMT-5-Carboxymethylaminomethyl-2-
thiouridine
Standard dimethoxytritylation is performed to protect the 5'-hydroxyl group.

Procedure:

The protected nucleoside is co-evaporated with anhydrous pyridine and then dissolved in

fresh anhydrous pyridine.
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4,4'-Dimethoxytrityl chloride (DMT-Cl) is added in portions at 0 °C.

The reaction is allowed to warm to room temperature and stirred until completion (monitored

by TLC).

The reaction is quenched with methanol, and the solvent is removed under reduced

pressure.

The residue is dissolved in DCM, washed with saturated sodium bicarbonate solution and

brine, dried over anhydrous sodium sulfate, and concentrated.

The crude product is purified by silica gel chromatography.

Synthesis of 5-Carboxymethyl-2-thiouridine
Phosphoramidite
The final step is the phosphitylation of the 5'-O-DMT protected nucleoside.

Procedure:

The 5'-O-DMT protected nucleoside is dissolved in anhydrous dichloromethane under an

argon atmosphere.

N,N-Diisopropylethylamine (DIPEA) is added, and the solution is cooled to 0 °C.

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise.

The reaction is stirred at room temperature for several hours until completion (monitored by

³¹P NMR).

The reaction mixture is diluted with DCM and washed with saturated sodium bicarbonate

solution and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated.

The crude phosphoramidite is purified by precipitation from a cold non-polar solvent (e.g.,

hexanes) or by flash chromatography on silica gel pre-treated with triethylamine.
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Quantitative Data Summary
Step Product Typical Yield

Purity (by
HPLC)

Analytical Data

Reductive

Amination &

Protection

Protected

Nucleoside
60-70% >95%

¹H NMR, ¹³C

NMR, Mass

Spectrometry

5'-O-DMT

Protection

5'-O-DMT

Protected

Nucleoside

80-90% >98%
¹H NMR, Mass

Spectrometry

Phosphitylation

5-

Carboxymethyl-

2-thiouridine

Phosphoramidite

75-85% >98%

³¹P NMR, ¹H

NMR, Mass

Spectrometry

Oligonucleotide

Coupling

Incorporation into

RNA
90-95% per step -

MALDI-TOF of

final

oligonucleotide

Experimental Workflow Diagram
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Caption: Workflow for the synthesis and application of 5-Carboxymethyl-2-thiouridine
phosphoramidite.

Applications in Research and Drug Development
The successful synthesis of 5-Carboxymethyl-2-thiouridine phosphoramidite opens avenues

for a wide range of applications:

Structural Biology: Site-specific incorporation of cm⁵s²U allows for detailed NMR and X-ray

crystallographic studies to understand the structural impact of this modification on RNA

duplexes and protein-RNA interactions.

Translational Studies: Synthetic oligonucleotides containing cm⁵s²U can be used as probes

to investigate the mechanism of codon recognition by the ribosome and the role of tRNA

modifications in maintaining translational fidelity.

RNA Therapeutics: The unique properties of 2-thiouridine modifications, such as enhanced

nuclease resistance and binding affinity, make them attractive for the development of

antisense oligonucleotides, siRNAs, and RNA aptamers with improved therapeutic profiles.

The carboxymethyl group offers a potential site for further conjugation of functional

molecules.

Diagnostic Tools: Oligonucleotides modified with cm⁵s²U can be utilized as high-affinity

probes in diagnostic assays for the detection of specific nucleic acid sequences.

Conclusion
This document provides a comprehensive guide for the chemical synthesis of 5-
Carboxymethyl-2-thiouridine phosphoramidite. The detailed protocols and workflow are

intended to enable researchers and drug development professionals to produce this valuable

building block for the synthesis of modified RNA oligonucleotides. The availability of this

phosphoramidite will facilitate further exploration of the biological roles of cm⁵s²U and the

development of novel RNA-based technologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA
determine the formation of their keto-enol or zwitterionic forms - a factor important for
accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC
[pmc.ncbi.nlm.nih.gov]

2. libpubmedia.co.uk [libpubmedia.co.uk]

To cite this document: BenchChem. [Application Notes and Protocols: Chemical Synthesis of
5-Carboxymethyl-2-thiouridine Phosphoramidite]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12102594#chemical-synthesis-of-5-
carboxymethyl-2-thiouridine-phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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